4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group and the tetrahydroquinoxalinone moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of 4-chlorobenzylamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired tetrahydroquinoxalinone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalinone moiety, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydro or tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinoxaline: Shares the quinoxaline core but lacks the 4-chlorophenyl group.
4-chlorobenzylamine: Contains the 4-chlorophenyl group but lacks the quinoxaline structure.
Tetrahydroquinoxaline: Similar core structure but without the 4-chlorophenyl group.
Uniqueness: 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the combination of the 4-chlorophenyl group and the tetrahydroquinoxalinone moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
2248127-11-7 |
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Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-10-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19) |
InChI Key |
BJVVHWZUHYEQML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Purity |
95 |
Origin of Product |
United States |
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